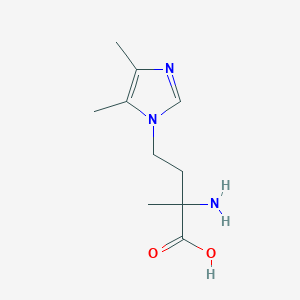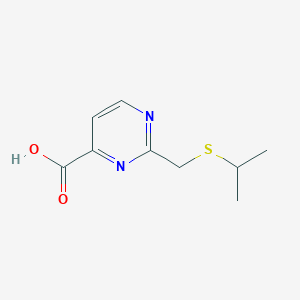
4,4'-Diselanediyldibenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Diselanediyldibenzenesulfonic acid is an organic compound with the molecular formula C₁₂H₁₀O₆S₂Se₂ and a molecular weight of 472.25 g/mol . This compound is characterized by the presence of selenium atoms, which are relatively rare in organic chemistry. The compound is primarily used in research settings and has various applications in chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diselanediyldibenzenesulfonic acid typically involves the reaction of diselenide compounds with sulfonic acid derivatives. One common method involves the reaction of 4,4’-diselenobisbenzenesulfonyl chloride with a suitable nucleophile under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium atoms.
Industrial Production Methods
While specific industrial production methods for 4,4’-Diselanediyldibenzenesulfonic acid are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Diselanediyldibenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include selenoxide, selenone, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
4,4’-Diselanediyldibenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it useful in studies related to selenium’s biological roles and its potential therapeutic applications.
Medicine: Research is ongoing into the compound’s potential as an antioxidant and its role in redox biology.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4,4’-Diselanediyldibenzenesulfonic acid is primarily related to its selenium content. Selenium atoms can participate in redox reactions, acting as both oxidizing and reducing agents. This dual functionality allows the compound to interact with various molecular targets, including enzymes and proteins involved in redox regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Diselenobisbenzenesulfonic acid
- 4,4’-Diselenodibenzoic acid
- 4,4’-Diselenodiphenyl ether
Uniqueness
4,4’-Diselanediyldibenzenesulfonic acid is unique due to its specific combination of selenium and sulfonic acid groups. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and the ability to form stable complexes with various metals .
Propriétés
Formule moléculaire |
C12H10O6S2Se2 |
|---|---|
Poids moléculaire |
472.3 g/mol |
Nom IUPAC |
4-[(4-sulfophenyl)diselanyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10O6S2Se2/c13-19(14,15)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)20(16,17)18/h1-8H,(H,13,14,15)(H,16,17,18) |
Clé InChI |
JMJNCJLWRXLIBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)O)[Se][Se]C2=CC=C(C=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)
